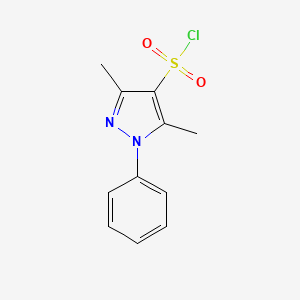

3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dimethyl-1-phenylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2S/c1-8-11(17(12,15)16)9(2)14(13-8)10-6-4-3-5-7-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZYVZVQEADZEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70483008 | |

| Record name | 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59340-26-0 | |

| Record name | 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary experimental protocols, quantitative data, and visual representations of the synthetic workflow and chemical transformations.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the pyrazole core, 3,5-dimethyl-1-phenyl-1H-pyrazole, through the condensation of phenylhydrazine and acetylacetone. The subsequent step is the chlorosulfonation of the pyrazole ring at the C4 position using chlorosulfonic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pyrazole Synthesis | Phenylhydrazine, Acetylacetone | Ethanol | Room Temperature | 1 | ~95 |

| 2 | Chlorosulfonation | 3,5-dimethyl-1-phenyl-1H-pyrazole, Chlorosulfonic Acid, Thionyl Chloride | Chloroform | 0 to 60 | 12 | 90 |

Experimental Protocols

Step 1: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole

This procedure is adapted from the classical Knorr pyrazole synthesis.

Materials:

-

Phenylhydrazine

-

Acetylacetone (2,4-pentanedione)

-

Ethanol

Procedure:

-

In a round-bottomed flask, dissolve phenylhydrazine (1.0 mmol) in ethanol (10 mL).

-

To this solution, add acetylacetone (1.0 mmol).

-

Stir the reaction mixture at room temperature for 1 hour.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield 3,5-dimethyl-1-phenyl-1H-pyrazole. The product can be used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol details the chlorosulfonation of the pre-synthesized pyrazole.

Materials:

-

3,5-dimethyl-1-phenyl-1H-pyrazole

-

Chlorosulfonic acid

-

Thionyl chloride

-

Chloroform

-

Deionized water

-

Sodium sulfate

Procedure:

-

In a flask equipped with a stirrer and under a nitrogen atmosphere, add a solution of chlorosulfonic acid (1430 mmol) in chloroform (175 mL).

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly add a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (260 mmol) in chloroform (75 mL) to the cooled chlorosulfonic acid solution.

-

After the addition is complete, raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.

-

To the reaction mass, add thionyl chloride (343.2 mmol) at 60 °C over a period of 20 minutes.

-

Stir the reaction for an additional 2 hours at 60 °C. Monitor the reaction progress by TLC.

-

After completion, carefully quench the reaction by adding cold water (10 volumes).

-

Stir the mixture for 10 minutes and then separate the lower organic layer.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under vacuum to obtain the crude product.

-

The crude this compound can be purified by column chromatography to yield a pale yellow solid.[1]

Visualized Experimental Workflow and Chemical Transformation

The following diagrams illustrate the experimental workflow and the logical progression of the chemical synthesis.

References

Characterization of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride is a key intermediate in the synthesis of various pharmacologically active compounds. The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The addition of a sulfonyl chloride group at the 4-position of the pyrazole ring provides a reactive handle for the synthesis of a diverse library of sulfonamide derivatives, which are themselves a critical class of therapeutic agents. This guide provides a comprehensive overview of the synthesis and characterization of this important building block.

Physicochemical Properties

While detailed experimental data for this compound is not extensively available in the public domain, its basic properties have been identified.

| Property | Value | Reference |

| CAS Number | 59340-26-0 | [1][2] |

| Molecular Formula | C₁₁H₁₁ClN₂O₂S | [3][4] |

| Molecular Weight | 270.73 g/mol | [4] |

| Predicted logP | 1.43 | [4] |

| Polar Surface Area | 5 | [4] |

Synthesis and Characterization

The synthesis of this compound is a two-step process starting from the corresponding pyrazole.

Step 1: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole

The precursor, 3,5-dimethyl-1-phenyl-1H-pyrazole, is synthesized via a condensation reaction between a 1,3-dicarbonyl compound and phenylhydrazine.

A round-bottomed flask is charged with a 1,3-dicarbonyl compound (1.0 mmol) and phenylhydrazine (1.0 mmol) in ethanol (10 mL). A catalytic amount of a suitable catalyst, such as [Ce(L-Pro)₂]₂(Oxa) (5 mol %), is added, and the mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the catalyst is filtered off, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3,5-dimethyl-1-phenyl-1H-pyrazole.[5]

-

Appearance: Light brown liquid.[5]

-

¹H NMR (200 MHz, CDCl₃): δ 7.46-7.33 (m, 4H), 7.29-7.19 (m, 1H), 5.90 (s, 1H), 2.25 (s, 6H).[5]

-

¹³C NMR (50 MHz, CDCl₃): δ 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8.[5]

-

MS (ESI): m/z = 173 [M+H]⁺.[5]

Step 2: Chlorosulfonation of 3,5-dimethyl-1-phenyl-1H-pyrazole

In a flask equipped with a stirrer and under a nitrogen atmosphere, 3,5-dimethyl-1-phenyl-1H-pyrazole is dissolved in chloroform. The solution is then added dropwise to a stirred solution of chlorosulfonic acid in chloroform at 0 °C. After the addition is complete, the reaction temperature is raised to 60 °C and stirring is continued for approximately 10 hours. Thionyl chloride is then added to the reaction mixture at 60 °C over 20 minutes, and the mixture is stirred for an additional 2 hours at the same temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is worked up to isolate the desired this compound.[6]

Spectroscopic Data

Note: Experimental spectroscopic data for this compound is not available in the cited literature. The data presented below is for the closely related compound, 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride , and is provided for illustrative purposes.

| Data Type | Compound | Details | Reference |

| ¹H NMR | 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | (500 MHz, CDCl₃): δ (ppm): 15.16 (s, 1H), 2.41 (s, 3H), 2.4 (s, 3H). | [6] |

| IR | 3,5-dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide | (KBr, cm⁻¹): 3292, 3156, 3081, 2952, 2863, 1567, 1429, 1311, 1186, 1114, 1031, 941, 907, 838, 744, 660. (Data for a derivative) | [6] |

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of a wide array of sulfonamide derivatives. These derivatives have been investigated for a multitude of pharmacological activities.[7]

-

Anti-inflammatory and Analgesic Agents: Many pyrazole derivatives are known to exhibit potent anti-inflammatory and analgesic properties, with some acting as selective COX-2 inhibitors.

-

Anticancer Agents: The pyrazole-sulfonamide motif is present in several compounds investigated for their antiproliferative activity against various cancer cell lines.

-

Antimicrobial Agents: Derivatives of this scaffold have also shown promise as antibacterial and antifungal agents.

The versatility of the sulfonyl chloride group allows for the introduction of diverse functionalities, enabling the fine-tuning of physicochemical properties and biological activities to develop novel therapeutic agents.

Conclusion

This compound is a pivotal chemical intermediate with significant potential in the field of drug discovery and development. While comprehensive characterization data for the final compound is limited in publicly accessible literature, established synthetic routes for its precursor and analogous compounds provide a solid foundation for its preparation and subsequent use in the synthesis of novel bioactive molecules. Further research into the specific biological targets and mechanisms of action of its derivatives will undoubtedly continue to fuel interest in this versatile scaffold.

References

- 1. This compound [oakwoodchemical.com]

- 2. This compound | 59340-26-0 [chemicalbook.com]

- 3. PubChemLite - this compound (C11H11ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 4. Compound this compound - Chemdiv [chemdiv.com]

- 5. chembk.com [chembk.com]

- 6. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride

Audience: Researchers, scientists, and drug development professionals Content Type: In-depth Technical Guide

This guide provides a detailed analysis of the ¹H NMR spectrum of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the synthesis of various biologically active compounds. Due to the absence of a publicly available experimental spectrum for the title compound, this guide presents a predicted spectrum based on the analysis of its structural precursors and analogous compounds. It includes predicted chemical shifts, multiplicities, and integrations, alongside detailed protocols for its synthesis and spectroscopic analysis.

Molecular Structure and Proton Environments

The structure of this compound contains several distinct proton environments, which give rise to a characteristic ¹H NMR spectrum. The key proton groups are the two methyl groups attached to the pyrazole ring and the five protons of the phenyl group. The sulfonyl chloride moiety at the C4 position significantly influences the electronic environment of the adjacent methyl groups.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for this compound, assuming the spectrum is recorded in CDCl₃. These predictions are based on data from analogous structures, such as 3,5-dimethyl-1-phenyl-1H-pyrazole.[1] The introduction of the strongly electron-withdrawing sulfonyl chloride group at the C4 position is expected to deshield the adjacent methyl protons, causing a downfield shift compared to the precursor.

| Proton Assignment | Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| 3-CH₃ | a | ~ 2.6 - 2.7 | Singlet (s) | 3H |

| 5-CH₃ | b | ~ 2.5 - 2.6 | Singlet (s) | 3H |

| Phenyl (ortho-H) | c | ~ 7.5 - 7.6 | Multiplet (m) | 2H |

| Phenyl (meta/para-H) | d, e | ~ 7.4 - 7.5 | Multiplet (m) | 3H |

Note: The two methyl groups at positions C3 and C5 are chemically non-equivalent and are expected to appear as two distinct singlets. The protons of the phenyl group will appear as complex multiplets in the aromatic region.

Experimental Protocols

3.1. Proposed Synthesis of this compound

The synthesis can be achieved via a two-step process starting from the cyclocondensation of pentane-2,4-dione and phenylhydrazine, followed by chlorosulfonation.

Caption: Proposed workflow for the synthesis of the title compound.

Methodology:

-

Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole: In a round-bottomed flask, equimolar amounts of pentane-2,4-dione and phenylhydrazine are dissolved in glacial acetic acid. The mixture is refluxed for an appropriate time until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[1] After completion, the reaction mixture is cooled, and the product is isolated, purified by column chromatography or recrystallization, and characterized.[1]

-

Synthesis of this compound: The synthesized 3,5-dimethyl-1-phenyl-1H-pyrazole is dissolved in a suitable solvent like chloroform. The solution is cooled in an ice bath, and chlorosulfonic acid is added dropwise with constant stirring. The reaction mixture is then heated (e.g., to 60°C) for several hours.[2] After the reaction is complete, the mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid. The solid product that precipitates is filtered, washed with cold water, and dried. Further purification can be achieved by recrystallization.

3.2. Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation: Approximately 5-10 mg of the purified solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[3]

-

Internal Standard: A small amount of tetramethylsilane (TMS) is typically added as an internal standard, with its signal set to 0.00 ppm. Modern spectrometers can also reference the residual solvent peak.[2]

-

Instrumentation: The spectrum is recorded on a high-resolution NMR spectrometer, such as a 400 MHz or 500 MHz instrument.[2]

-

Data Acquisition: Standard acquisition parameters are used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and calibrated. The signals are integrated to determine the relative ratios of the different types of protons.[3]

References

A Technical Guide to the Spectroscopic and Synthetic Profile of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for the title compound in the cited literature, this document presents a comprehensive summary of its precursor, 3,5-dimethyl-1-phenyl-1H-pyrazole, and a closely related analogue, 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. Furthermore, predicted mass spectrometry data for the title compound is included, alongside a detailed, adaptable synthetic protocol.

Spectroscopic Data

The following tables summarize the available spectroscopic data for key compounds related to the synthesis of this compound.

Table 1: Spectroscopic Data for 3,5-dimethyl-1-phenyl-1H-pyrazole (Precursor)

| Technique | Data | Source |

| ¹H NMR | (200 MHz, CDCl₃) δ: 7.46-7.33 (m, 4H), 7.29-7.19 (m, 1H), 5.90 (s, 1H), 2.25 (s, 6H) | [1] |

| ¹³C NMR | (50 MHz, CDCl₃) δ: 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8 | [1] |

| Mass Spec. | (ESI): m/z = 173 [M+H]⁺ | [1] |

Table 2: Spectroscopic Data for 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (Analogue)

| Technique | Data | Source |

| ¹H NMR | (500 MHz, CDCl₃) δ: 15.16 (s, 1H), 2.41 (s, 3H), 2.4 (s, 3H) | [2] |

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M+H]⁺ | 271.03026 |

| [M+Na]⁺ | 293.01220 |

| [M-H]⁻ | 269.01570 |

| [M+NH₄]⁺ | 288.05680 |

| [M+K]⁺ | 308.98614 |

Experimental Protocols

The synthesis of this compound can be achieved in a two-step process. The first step involves the synthesis of the pyrazole core, followed by chlorosulfonylation.

Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole

This procedure is based on the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.

Materials:

-

Acetylacetone (1,3-dicarbonyl compound)

-

Phenylhydrazine

-

Ethanol

-

Catalytic amount of a suitable catalyst (e.g., [Ce(L-Pro)₂]₂(Oxa))

Procedure:

-

In a round-bottomed flask, dissolve acetylacetone (1.0 mmol) and phenylhydrazine (1.0 mmol) in ethanol (10 mL).

-

Add a catalytic amount of [Ce(L-Pro)₂]₂(Oxa) (5 mol%) to the mixture.

-

Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, as indicated by TLC, the catalyst is removed by filtration.

-

The solvent is then evaporated under reduced pressure.

-

The crude product is purified by column chromatography over silica gel to yield 3,5-dimethyl-1-phenyl-1H-pyrazole.[1]

Synthesis of this compound

This protocol is adapted from a general method for the sulfonylation of pyrazoles.[2]

Materials:

-

3,5-dimethyl-1-phenyl-1H-pyrazole

-

Chlorosulfonic acid

-

Thionyl chloride

-

Chloroform

Procedure:

-

In a flask, dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole in chloroform.

-

In a separate vessel, prepare a stirred solution of chlorosulfonic acid in chloroform, cooled to 0 °C under a nitrogen atmosphere.

-

Slowly add the pyrazole solution to the chlorosulfonic acid solution at 0 °C.

-

After the addition is complete, raise the temperature of the reaction mixture to 60 °C and continue stirring for 10 hours.

-

To the reaction mass, add thionyl chloride at 60 °C over a period of 20 minutes.

-

Continue to stir the reaction mixture for an additional 2 hours at 60 °C. The reaction progress can be monitored by TLC.

-

Upon completion, the reaction mixture is worked up to isolate the desired this compound.

Visualizations

The following diagrams illustrate the synthetic pathway for this compound.

Caption: Synthetic scheme for the precursor, 3,5-dimethyl-1-phenyl-1H-pyrazole.

Caption: Workflow for the chlorosulfonylation of the pyrazole precursor.

References

An In-depth Technical Guide to 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in synthetic organic chemistry and drug discovery. The document details its chemical and physical properties, provides explicit experimental protocols for its synthesis and subsequent utilization, and discusses its applications, particularly in the development of novel therapeutic agents. This guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry and pharmaceutical development.

Chemical and Physical Properties

This compound, with the CAS Number 59340-26-0, is a versatile sulfonylating agent.[1][2][3] Its core structure, featuring a substituted pyrazole ring, makes it a valuable building block for a variety of heterocyclic compounds. A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 59340-26-0 | [1][2][3] |

| Molecular Formula | C11H11ClN2O2S | [2] |

| Molecular Weight | 270.74 g/mol | [2] |

| Canonical SMILES | CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)Cl | |

| InChI Key | YOZYVZVQEADZEV-UHFFFAOYSA-N | |

| Appearance | Pale yellow solid (inferred from similar compounds) | [1] |

| Melting Point | Not readily available in the literature | |

| Boiling Point | Not readily available in the literature | |

| Solubility | Soluble in organic solvents like chloroform and dichloromethane | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in the synthesis of sulfonamides are provided below.

Synthesis of the Precursor: 3,5-dimethyl-1-phenyl-1H-pyrazole

The precursor can be synthesized via the condensation of phenylhydrazine and acetylacetone.

-

Materials: Phenylhydrazine, acetylacetone, glacial acetic acid.

-

Procedure:

-

In a round-bottom flask, dissolve phenylhydrazine (0.1 mol) in glacial acetic acid (50 mL).

-

To this solution, add acetylacetone (0.1 mol) dropwise with stirring.

-

After the addition is complete, reflux the mixture for 2-3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 3,5-dimethyl-1-phenyl-1H-pyrazole.

-

Synthesis of this compound

This protocol is adapted from the synthesis of similar pyrazole sulfonyl chlorides.[1]

-

Materials: 3,5-dimethyl-1-phenyl-1H-pyrazole, chlorosulfonic acid, thionyl chloride, chloroform, sodium sulfate.

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a condenser, prepare a solution of chlorosulfonic acid (5.5 equivalents) in chloroform (10 volumes).

-

Cool the solution to 0°C in an ice bath under a nitrogen atmosphere.

-

Slowly add a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1.0 equivalent) in chloroform (3 volumes) to the stirred chlorosulfonic acid solution.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 60°C for 10 hours.

-

To the reaction mixture, add thionyl chloride (1.3 equivalents) dropwise at 60°C over 20 minutes.

-

Continue stirring at 60°C for an additional 2 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and carefully pour it into ice-cold water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude sulfonyl chloride.

-

The crude product can be purified by column chromatography on silica gel.

-

Synthesis of Pyrazole Sulfonamides

This compound is an excellent starting material for the synthesis of a diverse range of sulfonamides, many of which exhibit interesting biological activities.[1]

-

Materials: this compound, desired primary or secondary amine, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), dichloromethane (DCM).

-

Procedure:

-

Dissolve the amine (1.05 equivalents) and the base (2.0-3.0 equivalents) in DCM (10 volumes).

-

To this solution, add a solution of this compound (1.0 equivalent) in DCM (5 volumes) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC. Once the starting material is consumed, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting crude sulfonamide by column chromatography or recrystallization.

-

Applications in Drug Discovery

The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs. The introduction of a sulfonamide moiety at the 4-position of the 3,5-dimethyl-1-phenyl-1H-pyrazole scaffold has been a successful strategy in the development of compounds with a wide range of biological activities. Notably, pyrazole sulfonamide derivatives have shown promise as antiproliferative agents.[1] The synthetic accessibility and the ability to readily introduce diverse functionalities through the sulfonyl chloride group make this compound a highly valuable intermediate for generating libraries of potential drug candidates.

Mandatory Visualizations

Synthesis of this compound

Caption: Synthetic pathway for this compound.

General Workflow for the Synthesis of Pyrazole Sulfonamide Derivatives

Caption: Experimental workflow for the synthesis of sulfonamides.

Safety Information

Conclusion

This compound is a pivotal chemical intermediate with significant applications in the synthesis of heterocyclic compounds, particularly for drug discovery purposes. This guide has provided essential technical information, including detailed and adaptable experimental protocols and an overview of its utility. The straightforward synthesis of this compound and its reactivity make it a valuable tool for medicinal chemists aiming to explore the chemical space of pyrazole sulfonamides for the development of new therapeutic agents.

References

The Advent of Pyrazole-Based Sulfonylating Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural basis of a wide array of pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2] The incorporation of a sulfonyl or sulfonamide moiety onto the pyrazole scaffold has proven to be a particularly fruitful strategy in drug design, leading to the development of highly effective and selective therapeutic agents. This has, in turn, spurred the discovery and development of specialized pyrazole-based sulfonylating agents, primarily pyrazole sulfonyl chlorides and N-sulfonylpyrazoles. These reagents offer a direct and efficient route to novel pyrazole-containing compounds, enabling the systematic exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth overview of the synthesis, reactivity, and application of these important synthetic intermediates.

Synthesis of Pyrazole-Based Sulfonylating Agents

The preparation of pyrazole-based sulfonylating agents can be broadly categorized into the synthesis of C-sulfonylated and N-sulfonylated pyrazoles. The specific substitution pattern on the pyrazole ring significantly influences the synthetic route and the reactivity of the resulting agent.

Synthesis of Pyrazole-C-sulfonyl Chlorides

The most common method for the synthesis of pyrazole-C-sulfonyl chlorides is the direct electrophilic aromatic substitution of a pyrazole with a sulfonating agent, followed by conversion to the sulfonyl chloride.

1. Synthesis of Pyrazole-4-sulfonyl Chlorides:

The C-4 position of the pyrazole ring is generally the most susceptible to electrophilic attack due to its higher electron density.[3][4] A well-established method for the synthesis of pyrazole-4-sulfonyl chlorides involves the reaction of a substituted pyrazole with chlorosulfonic acid, often in the presence of a chlorinating agent like thionyl chloride to prevent the formation of the sulfonic acid.[5]

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride [5]

-

Sulfonylation: To a stirred solution of chlorosulfonic acid (166.7 g, 1.43 mol) in chloroform (175 mL) under a nitrogen atmosphere at 0 °C, 3,5-dimethyl-1H-pyrazole (25 g, 0.26 mol) in chloroform (75 mL) is added slowly.

-

The reaction mixture is then heated to 60 °C and stirred for 10 hours.

-

Thionyl chloride (40.8 g, 0.34 mol) is added to the reaction mixture at 60 °C over 20 minutes, and stirring is continued for an additional 2 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the organic layer is separated, dried over sodium sulfate, and concentrated under vacuum to yield the crude sulfonyl chloride.

Table 1: Optimization of Sulfonylation Conditions for 3,5-Dimethyl-1H-pyrazole [5]

| Entry | Sulfonylating Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Chlorosulfonic Acid | Chloroform | 60 | 12 | - |

| 2 | Chlorosulfonic Acid, Thionyl Chloride | Chloroform | 60 | 12 | 90 |

| 3 | Chlorosulfonic Acid, Thionyl Chloride | Dichloromethane | 60 | >12 | 78 |

2. Synthesis of Pyrazole-5-sulfonyl Chlorides:

The synthesis of pyrazole-5-sulfonyl chlorides can also be achieved through direct sulfonation. For example, 1-phenyl-1H-pyrazole can be sulfonated with chlorosulfonic acid to yield the corresponding sulfonic acid, which is then converted to the sulfonyl chloride using a chlorinating agent like phosphorus pentachloride.[6]

Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazole-5-sulfonyl Chloride [6]

-

Sulfonation: 1-Phenyl-1H-pyrazole is reacted with chlorosulfonic acid to produce 1-phenyl-1H-pyrazole-5-sulfonic acid.

-

Chlorination: The resulting sulfonic acid is then treated with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to afford 1-phenyl-1H-pyrazole-5-sulfonyl chloride.

Synthesis of N-Sulfonylpyrazoles

N-Sulfonylpyrazoles are another important class of pyrazole-based sulfonylating agents. These are typically synthesized through the cyclization of sulfonyl hydrazines with a suitable three-carbon building block, such as an enaminone or a β-diketone.[7][8]

Experimental Protocol: Synthesis of 3-Substituted N-Sulfonyl Pyrazoles via Cyclization [7]

-

A mixture of a sulfonyl hydrazine and an N,N-dimethyl enaminone is heated in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA).

-

The reaction proceeds via a cyclization reaction to form the corresponding 3-substituted N-sulfonyl pyrazole.

-

The product can be isolated and purified using standard techniques.

Reactivity and Mechanism

The reactivity of pyrazole-based sulfonylating agents is governed by the electrophilicity of the sulfur atom in the sulfonyl chloride group and the electronic properties of the pyrazole ring.

Electrophilic Aromatic Substitution on the Pyrazole Ring

The formation of pyrazole-C-sulfonyl chlorides proceeds through an electrophilic aromatic substitution mechanism. The pyrazole ring acts as a nucleophile, attacking the electrophilic sulfur species generated from the sulfonating agent. The C-4 position is the most activated site for this attack.

Caption: Electrophilic aromatic substitution on pyrazole.

Nucleophilic Substitution on the Sulfonyl Chloride

Once formed, pyrazole sulfonyl chlorides are reactive electrophiles that readily undergo nucleophilic substitution with a variety of nucleophiles, most notably amines, to form sulfonamides. The reaction typically proceeds via a concerted Sₙ2-type mechanism at the sulfur atom.[9]

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. quora.com [quora.com]

- 4. scribd.com [scribd.com]

- 5. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-phenyl-1H-pyrazole-5-sulfonyl chloride (1703008-09-6) for sale [vulcanchem.com]

- 7. discover.library.noaa.gov [discover.library.noaa.gov]

- 8. researchgate.net [researchgate.net]

- 9. gacariyalur.ac.in [gacariyalur.ac.in]

An In-depth Technical Guide to the Physical and Chemical Properties of Pyrazole Sulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of pyrazole sulfonyl chlorides. These compounds are versatile intermediates in organic synthesis, particularly significant in the development of pharmaceuticals. This document outlines their synthesis, reactivity, and key characteristics, supported by structured data, detailed experimental protocols, and visual diagrams to facilitate understanding and application in a research and development setting.

Physical Properties

Pyrazole sulfonyl chlorides are typically crystalline solids at room temperature, often appearing as white or pale yellow powders. Their stability can be influenced by substitution patterns on the pyrazole ring and they are generally sensitive to moisture. A summary of key physical data for representative pyrazole sulfonyl chlorides is presented in Table 1.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| 1H-Pyrazole-4-sulfonyl chloride | C₃H₃ClN₂O₂S | 166.59[1][2] | Solid[2] | N/A | N/A |

| 1-Methyl-1H-pyrazole-4-sulfonyl chloride | C₄H₅ClN₂O₂S | 180.61[3][4][5] | White crystalline solid[4] | N/A | 285.03 - 364.21 (Predicted)[3][4][6] |

| 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | C₅H₇ClN₂O₂S | 194.64[7] | Pale yellow solid[8] | N/A | N/A |

| 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride | C₆H₉ClN₂O₂S | 208.67 | Pale yellow solid[8] | N/A | N/A |

| 1-Phenyl-1H-pyrazole-5-sulfonyl chloride | C₉H₇ClN₂O₂S | 242.68[9] | N/A | N/A | N/A |

| 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | C₁₁H₁₁ClN₂O₂S | 270.74[10] | N/A | 97 - 98[11] | N/A |

Solubility: Pyrazole sulfonyl chlorides are generally insoluble in water but show good solubility in various organic solvents such as dichloromethane, chloroform, ethanol, and ether.[4][12] This solubility profile is advantageous for their use in a wide range of organic reactions.

Spectroscopic Data:

-

¹H NMR: The proton NMR spectra of pyrazole sulfonyl chlorides are characterized by signals corresponding to the protons on the pyrazole ring and any substituents. For example, in 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, characteristic singlets for the two methyl groups are observed around δ 2.4 ppm, with a broad singlet for the N-H proton at a significantly downfield shift (around δ 15.16 ppm).[8] For 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, the N-methyl protons appear around δ 3.79 ppm, and the two C-methyl protons are observed at δ 2.55 and 2.47 ppm.[8]

-

¹³C NMR: The carbon NMR spectra provide information about the carbon framework of the molecule. The carbon atoms of the pyrazole ring typically appear in the aromatic region of the spectrum.[13][14]

-

IR Spectroscopy: The infrared spectra of pyrazole sulfonyl chlorides and their derivatives exhibit characteristic absorption bands. The C-N stretching vibrations of the pyrazole ring are typically observed around 1290 cm⁻¹.[15] In the sulfonamide derivatives, characteristic bands for the SO₂ group (asymmetric and symmetric stretching) and N-H stretching are prominent.[8][16]

-

Mass Spectrometry: Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of pyrazole sulfonyl chlorides. The molecular ion peak is readily observed, and fragmentation often involves the loss of the sulfonyl chloride group or parts of it.[17]

Chemical Properties

The chemical reactivity of pyrazole sulfonyl chlorides is dominated by the electrophilic nature of the sulfonyl chloride group, making them valuable reagents for the synthesis of a wide range of sulfonamide derivatives.

Synthesis

The most common method for the synthesis of pyrazole sulfonyl chlorides is the direct chlorosulfonation of a pyrazole precursor using chlorosulfonic acid, often in the presence of a chlorinating agent like thionyl chloride or phosphorus pentachloride.[8][9][11]

A general workflow for the synthesis of pyrazole sulfonyl chlorides is depicted below:

References

- 1. 1H-pyrazole-4-sulfonyl chloride | C3H3ClN2O2S | CID 22733127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Pyrazole-4-sulfonyl chloride AldrichCPR 288148-34-5 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. 288148-34-5|1-Methyl-1H-pyrazole-4-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 6. 1-methyl-1H-pyrazole-4-sulfonyl chloride (288148-34-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. scbt.com [scbt.com]

- 8. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-phenyl-1H-pyrazole-5-sulfonyl chloride (1703008-09-6) for sale [vulcanchem.com]

- 10. 59340-26-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CAS 288148-34-5: 1H-pyrazole-4-sulfonyl chloride [cymitquimica.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Alternative Methods for Pyrazole-4-Sulfonylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of modern, alternative methodologies for the crucial chemical transformation of pyrazole-4-sulfonylation. The pyrazole scaffold, a key pharmacophore in numerous therapeutic agents, often requires substitution at the C4 position with a sulfonyl group to modulate its biological activity. Moving beyond traditional methods, which frequently rely on harsh reagents like chlorosulfonic acid, this document details emerging techniques that offer milder reaction conditions, improved functional group tolerance, and novel mechanistic pathways. The guide focuses on electrochemical, transition-metal-free, microwave-assisted, and photocatalytic approaches, presenting detailed experimental protocols, quantitative data for comparative analysis, and mechanistic diagrams to facilitate a deeper understanding and practical implementation in a research and development setting.

Electrochemical/I⁻ Dual-Catalyzed Sulfonylation

An innovative and environmentally benign approach to pyrazole-4-sulfonylation involves an electrochemical method utilizing an iodide catalyst. This external oxidant-free reaction proceeds under mild conditions with excellent functional group tolerance and is readily scalable.[1][2][3]

Quantitative Data

The electrochemical/I⁻ dual-catalyzed sulfonylation of various pyrazolones with sodium sulfinates demonstrates broad applicability and high efficiency. The following table summarizes the substrate scope and corresponding yields.

| Entry | Pyrazolone Substrate | Sodium Sulfinate | Product | Yield (%) |

| 1 | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Sodium p-toluenesulfinate | 3-methyl-1-phenyl-4-(p-tolylsulfonyl)-1H-pyrazol-5-ol | 90 |

| 2 | 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one | Sodium p-toluenesulfinate | 1-(4-methoxyphenyl)-3-methyl-4-(p-tolylsulfonyl)-1H-pyrazol-5-ol | 85 |

| 3 | 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one | Sodium p-toluenesulfinate | 1-(4-chlorophenyl)-3-methyl-4-(p-tolylsulfonyl)-1H-pyrazol-5-ol | 88 |

| 4 | 3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)-one | Sodium p-toluenesulfinate | 3-methyl-1-(p-tolyl)-4-(p-tolylsulfonyl)-1H-pyrazol-5-ol | 92 |

| 5 | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Sodium benzenesulfinate | 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-ol | 85 |

| 6 | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Sodium 4-chlorobenzenesulfinate | 4-((4-chlorophenyl)sulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol | 89 |

| 7 | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Sodium 4-fluorobenzenesulfinate | 4-((4-fluorophenyl)sulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol | 82 |

| 8 | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Sodium mesitylenesulfinate | 3-methyl-4-(mesitylsulfonyl)-1-phenyl-1H-pyrazol-5-ol | 75 |

Experimental Protocol

General Procedure for Electrochemical/I⁻ Dual-Catalyzed Sulfonylation: [2]

-

To an oven-dried 25 mL three-necked flask equipped with a magnetic stir bar, add the pyrazolone (0.25 mmol), sodium sulfinate (0.5 mmol), and ammonium iodide (NH₄I, 30 mol%, 10.8 mg).

-

Equip the flask with a carbon rod anode and a platinum plate (1 cm x 1 cm) cathode.

-

Purge the flask with nitrogen gas.

-

Slowly inject a mixture of acetonitrile (CH₃CN) and water (H₂O) (6.3 mL, v/v = 3:0.1) into the reaction flask.

-

Stir the reaction mixture and electrolyze at a constant current of 10 mA at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the solution under vacuum.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonated pyrazole.

Proposed Reaction Pathway

The proposed mechanism for the electrochemical/I⁻ dual-catalyzed sulfonylation involves the anodic oxidation of iodide to form a reactive iodine species, which then participates in the sulfonylation of the pyrazolone.

Caption: Proposed mechanism for electrochemical pyrazole sulfonylation.

Transition-Metal-Free, Iodine-Catalyzed Sulfonylation

A practical and efficient method for the synthesis of 4-sulfonyl pyrazoles involves a transition-metal-free, iodine-catalyzed cascade reaction of N,N-dimethyl enaminones and sulfonyl hydrazines.[4] This approach is notable for its mild reaction conditions and avoidance of heavy metal catalysts.

Quantitative Data

This domino C-H sulfonylation and pyrazole annulation provides access to a variety of fully substituted pyrazoles. The following table illustrates the scope of the reaction with various enaminones and sulfonyl hydrazines.

| Entry | Enaminone Substituent (R¹) | Sulfonyl Hydrazine Substituent (R²) | Product | Yield (%) |

| 1 | Phenyl | p-Tolyl | 3-Methyl-1-phenyl-4-(p-tolylsulfonyl)-1H-pyrazole | 85 |

| 2 | 4-Methoxyphenyl | p-Tolyl | 1-(4-Methoxyphenyl)-3-methyl-4-(p-tolylsulfonyl)-1H-pyrazole | 82 |

| 3 | 4-Chlorophenyl | p-Tolyl | 1-(4-Chlorophenyl)-3-methyl-4-(p-tolylsulfonyl)-1H-pyrazole | 88 |

| 4 | Phenyl | Phenyl | 3-Methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazole | 80 |

| 5 | Phenyl | 4-Chlorophenyl | 4-((4-Chlorophenyl)sulfonyl)-3-methyl-1-phenyl-1H-pyrazole | 83 |

| 6 | Phenyl | 4-Methoxyphenyl | 4-((4-Methoxyphenyl)sulfonyl)-3-methyl-1-phenyl-1H-pyrazole | 78 |

| 7 | Thiophen-2-yl | p-Tolyl | 3-Methyl-4-(p-tolylsulfonyl)-1-(thiophen-2-yl)-1H-pyrazole | 75 |

Experimental Protocol

General Procedure for Iodine-Catalyzed Sulfonylation: [2][5]

-

In a reaction vessel, combine the NH₂-functionalized enaminone (0.5 mmol), sulfonyl hydrazine (0.6 mmol), sodium bicarbonate (NaHCO₃, 1.0 mmol), and molecular iodine (I₂, 0.1 mmol).

-

Add tert-butyl hydroperoxide (TBHP, 70% in water, 1.0 mmol) and 2 mL of water.

-

Stir the reaction mixture at room temperature for the time indicated by TLC monitoring.

-

After completion of the reaction, extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired 4-sulfonyl pyrazole.

Proposed Reaction Pathway

The proposed mechanism involves the in situ generation of a sulfonyl radical, which then undergoes a cascade reaction with the enaminone, followed by cyclization and aromatization to form the 4-sulfonyl pyrazole.

Caption: Proposed mechanism for iodine-catalyzed pyrazole sulfonylation.

Microwave-Assisted Sulfonylation

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, and it can be applied to the sulfonylation of pyrazoles. While not always introducing a novel mechanistic pathway, it significantly reduces reaction times and can improve yields compared to conventional heating.

Quantitative Data

The following table provides representative examples of microwave-assisted synthesis of pyrazole-4-sulfonamides, demonstrating the efficiency of this method.

| Entry | Pyrazole Substrate | Amine | Product | Reaction Time (min) | Yield (%) |

| 1 | 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | Phenethylamine | N-phenethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide | 10 | 85 |

| 2 | 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride | Phenethylamine | N-phenethyl-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | 10 | 82 |

| 3 | 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | Aniline | N-phenyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide | 15 | 78 |

| 4 | 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | Benzylamine | N-benzyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide | 12 | 80 |

Experimental Protocol

General Procedure for Microwave-Assisted Sulfonamide Synthesis: [6]

-

In a microwave reaction vial, dissolve the pyrazole-4-sulfonyl chloride (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or ethanol (5 mL).

-

Add the desired amine (1.2 mmol) and a base such as diisopropylethylamine (DIPEA, 1.5 mmol).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a specified temperature (e.g., 100-120 °C) and power for 10-30 minutes.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization.

Experimental Workflow

The workflow for microwave-assisted pyrazole sulfonylation is a streamlined process from reactants to the purified product.

Caption: Workflow for microwave-assisted pyrazole sulfonylation.

Photocatalytic Sulfonylation: An Emerging Frontier

Visible-light photocatalysis represents a cutting-edge and green approach for chemical transformations. While the direct photocatalytic C-H sulfonylation of pyrazoles is still an emerging field with limited specific examples, the principles of photocatalytic sulfonyl radical generation hold significant promise for this application.

General Concept and Potential

Photocatalytic methods typically involve the use of a photosensitizer that, upon irradiation with visible light, can initiate a single-electron transfer (SET) or energy transfer (EnT) process. This can be harnessed to generate sulfonyl radicals from various precursors (e.g., sulfonyl chlorides, sulfinates), which can then add to the pyrazole ring. This approach offers the potential for highly selective and mild reaction conditions.

Representative Experimental Protocol (Adapted from a related system)

As a specific protocol for pyrazole-4-sulfonylation is not yet widely established, the following is a representative procedure adapted from the photocatalytic sulfonylation of related heterocycles, which can serve as a starting point for methodology development.

-

In a reaction tube, combine the pyrazole substrate (0.2 mmol), the sulfonylating agent (e.g., a sulfonyl chloride, 0.3 mmol), and a photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye, 1-5 mol%).

-

Add a suitable solvent (e.g., acetonitrile or dimethylformamide, 2 mL) and a base or additive if required.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Irradiate the stirred reaction mixture with a visible light source (e.g., blue LEDs) at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Purify the product by column chromatography.

Plausible Mechanistic Pathway

A plausible mechanism for the photocatalytic C-H sulfonylation of pyrazole would likely proceed through the generation of a sulfonyl radical, which then engages in a radical addition-elimination sequence.

Caption: Plausible photocatalytic pyrazole sulfonylation mechanism.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles [ouci.dntb.gov.ua]

- 5. Domino C-H Sulfonylation and Pyrazole Annulation for Fully Substituted Pyrazole Synthesis in Water Using Hydrophilic Enaminones [agris.fao.org]

- 6. Microwave-assisted synthesis and bioevaluation of new sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

electrophilic substitution on 3,5-dimethyl-1-phenyl-1H-pyrazole

An In-depth Technical Guide to the Electrophilic Substitution on 3,5-dimethyl-1-phenyl-1H-pyrazole

Introduction

Pyrazoles are a class of heterocyclic aromatic compounds that are integral to the development of pharmaceuticals, agrochemicals, and materials science. Their unique electronic properties and reactivity make them versatile scaffolds in organic synthesis. Among them, 3,5-dimethyl-1-phenyl-1H-pyrazole is a frequently studied substrate due to the combined influence of the phenyl and methyl groups on the pyrazole core. This technical guide provides a comprehensive overview of electrophilic substitution reactions on this molecule, focusing on regioselectivity, reaction mechanisms, and synthetic protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Principles: Regioselectivity of Substitution

Electrophilic substitution is a cornerstone of pyrazole chemistry. In the case of 3,5-dimethyl-1-phenyl-1H-pyrazole, the reaction occurs with high regioselectivity. The electronic nature of the pyrazole ring, which contains a pyridine-like nitrogen (N2) and a pyrrole-like nitrogen (N1), dictates the position of electrophilic attack. The C-4 position is the most electron-rich and sterically accessible site, making it the overwhelming target for electrophiles.[1][2][3]

Attack at the C-4 position leads to a more stable cationic intermediate (sigma complex) compared to attack at the C-3 or C-5 positions. The positive charge in the C-4 adduct can be delocalized over the ring without placing a positive charge on the electron-withdrawing pyridine-like nitrogen atom, which would be a highly unstable arrangement.[3]

Caption: General mechanism of electrophilic substitution on the pyrazole ring.

Key Electrophilic Substitution Reactions

A variety of electrophiles can be introduced at the C-4 position of 3,5-dimethyl-1-phenyl-1H-pyrazole. The following sections detail the most common transformations.

Caption: Overview of electrophilic substitutions on the substrate.

Halogenation

Halogenation at the C-4 position is readily achieved using N-halosuccinimides (NXS).

| Halogen | Reagent(s) | Conditions | Product | Yield | Reference(s) |

| Bromine | N-Bromosuccinimide (NBS) | Ethanol, Reflux | 4-Bromo-3,5-dimethyl-1-phenyl-1H-pyrazole | Exclusive Product | [4] |

| Iodine | N-Iodosuccinimide (NIS) | Ethanol, Reflux | 4-Iodo-3,5-dimethyl-1-phenyl-1H-pyrazole | Exclusive Product | [4] |

| Chlorine | N-Chlorosuccinimide (NCS) | Acetonitrile, 40°C | 4-Chloro-3,5-dimethyl-1-phenyl-1H-pyrazole | Moderate | [4] |

Note: The reaction with N-chlorosuccinimide has been reported to potentially yield a complex mixture of side-chain halogenated compounds under certain conditions.[4]

Nitration

Nitration introduces a nitro group (-NO₂) onto the C-4 position, typically using a mixture of nitric acid and sulfuric acid. For N-phenyl substituted pyrazoles, nitration can also occur on the phenyl ring, especially under harsh conditions.[5] However, for simple nitration of the pyrazole core, milder conditions are preferred. 3,5-dimethylpyrazole yields the 4-nitro derivative in 76% yield.[6][7]

| Reagent(s) | Conditions | Product | Yield | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | HNO₃ / H₂SO₄ | Mild (e.g., 0°C) | 3,5-dimethyl-4-nitro-1-phenyl-1H-pyrazole | Good |[6][7] | | Acetyl nitrate | - | 4-nitro-compound | - |[5] |

Sulfonation

Sulfonation at the C-4 position can be achieved using fuming sulfuric acid or chlorosulfonic acid, leading to the corresponding sulfonic acid or sulfonyl chloride. The latter is a valuable intermediate for the synthesis of sulfonamides.

| Reagent(s) | Conditions | Product | CAS Number | Reference(s) |

| Chlorosulfonic Acid (ClSO₃H) | Controlled Temperature | 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride | 59340-26-0 | [8][9][10] |

Friedel-Crafts Reactions

The electron-rich C-4 position is susceptible to Friedel-Crafts acylation and related reactions. The Vilsmeier-Haack reaction, which introduces a formyl group (-CHO), is a prominent example.[11]

| Reaction | Reagent(s) | Conditions | Product | Yield | Reference(s) |

| Vilsmeier-Haack Formylation | POCl₃, DMF | Reflux, 1h | 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 69% | [11] |

| Acylation | Acyl Halide, AlCl₃ | - | 4-Acyl-3,5-dimethyl-1-phenyl-1H-pyrazole | - | [12] |

Azo Coupling

The reaction with diazonium salts introduces an azo group (-N=N-Ar) at the C-4 position, forming highly colored azo dyes. This reaction proceeds under mild, typically basic, conditions.[2]

| Reagent(s) | Conditions | Product | Yield | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Chlorophenyldiazonium chloride | Glacial Acetic Acid, Reflux 4-5h | 4-((4-Chlorophenyl)diazenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole | 71% |[13][14] |

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation

This protocol describes the synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[11]

Caption: Experimental workflow for the synthesis of a 4-formyl pyrazole.

Procedure:

-

To a cold (0-5 °C) solution of N,N-dimethylformamide (1.46 g, 20 mmol), add freshly distilled phosphorous oxychloride (1.54 g, 10 mmol) with stirring over a period of 30 minutes.

-

Prepare a solution of 3,5-dimethyl-1-phenyl-1H-pyrazole (1.72 g, 10 mmol) in N,N-dimethylformamide (15 ml).

-

Add the pyrazole solution dropwise to the Vilsmeier reagent, maintaining the temperature between 273–278 K (0–5 °C).

-

After the addition is complete, heat the resulting mixture under reflux for 1 hour.

-

Cool the reaction mixture to room temperature and pour it into crushed ice with continuous stirring.

-

Allow the mixture to stand for 15 minutes, during which a precipitate will form.

-

Collect the precipitate by filtration.

-

Purify the crude product by recrystallization from aqueous ethanol to yield the final product as needles.

Protocol 2: Azo Coupling

This protocol details the synthesis of 4-((4-Chlorophenyl)diazenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole.[13][14]

Procedure:

-

Prepare the diazonium salt solution (typically from 4-chloroaniline, NaNO₂, and HCl at 0-5 °C).

-

In a separate flask, dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole (0.01 mole) in a suitable solvent like glacial acetic acid (15 mL).

-

Slowly add the cold diazonium salt solution to the pyrazole solution with constant stirring, maintaining a low temperature.

-

Alternative documented one-pot synthesis from a precursor: A mixture of 3-(2-(4-chlorodphenyl)-hydrazono)-pentane-2,4-dione (0.01 mole) and phenyl hydrazine (0.015 mole) in glacial acetic acid (15 mL) is refluxed for 4-5 hours.[13][14]

-

Concentrate the resulting mixture and allow it to cool.

-

Collect the resulting solid by filtration, wash it with water, and dry.

-

Recrystallize the crude product from ethanol to afford the purified azo compound.

Protocol 3: Bromination

This protocol is based on a general procedure for the halogenation of N-phenyl pyrazoles.[4]

Procedure:

-

Dissolve 3,5-dimethyl-1-phenyl-1H-pyrazole (1 mmol) in ethanol.

-

Add N-Bromosuccinimide (NBS) (1.1 mmol, 1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium thiosulfate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the product by column chromatography or recrystallization if necessary.

Conclusion

3,5-dimethyl-1-phenyl-1H-pyrazole undergoes electrophilic substitution with high regioselectivity at the C-4 position. This predictable reactivity allows for the synthesis of a wide array of functionalized pyrazoles through reactions such as halogenation, nitration, sulfonation, Friedel-Crafts reactions, and azo coupling. The resulting 4-substituted pyrazoles are valuable intermediates in medicinal chemistry and materials science, offering a robust platform for further molecular diversification. The protocols and data presented herein serve as a comprehensive guide for the practical application of these important transformations.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 4. researchgate.net [researchgate.net]

- 5. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. 59340-26-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. PubChemLite - this compound (C11H11ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 10. This compound [oakwoodchemical.com]

- 11. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation and properties of some pyrazolyl ketones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 13. jocpr.com [jocpr.com]

- 14. jocpr.com [jocpr.com]

Structural Analysis of 3,5-dimethyl-1-phenyl-1H-pyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural analysis of 3,5-dimethyl-1-phenyl-1H-pyrazole derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. Understanding the three-dimensional structure of these molecules is paramount for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This document details the key analytical techniques used for structural characterization, provides standardized experimental protocols, and summarizes important structural data.

Core Structural Features and Crystallographic Analysis

The fundamental structure of 3,5-dimethyl-1-phenyl-1H-pyrazole consists of a central pyrazole ring substituted with two methyl groups at positions 3 and 5, and a phenyl group at position 1. The spatial orientation of the phenyl ring relative to the pyrazole core is a key structural feature, often described by the dihedral angle between the two rings. This orientation can significantly influence the molecule's interaction with biological targets.

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these derivatives. The analysis of the crystal structure of a representative compound, 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole , reveals important details about its molecular geometry.

Crystallographic Data

The crystal structure of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole has been determined, providing precise measurements of bond lengths, bond angles, and torsion angles.[1] The key takeaway from the crystallographic analysis is the non-coplanar arrangement of the pyrazole and the nitrophenyl rings, with a significant dihedral angle between them.[1]

Table 1: Selected Bond Lengths and Angles for 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole

| Parameter | Bond/Atoms | Length (Å) / Angle (°) |

| Bond Lengths | N1-N2 | 1.375(2) |

| N1-C5 | 1.381(2) | |

| N2-C3 | 1.336(2) | |

| C3-C4 | 1.391(3) | |

| C4-C5 | 1.378(3) | |

| N1-C(phenyl) | 1.431(2) | |

| Bond Angles | C5-N1-N2 | 112.1(1) |

| C3-N2-N1 | 105.8(1) | |

| N2-C3-C4 | 111.0(2) | |

| C3-C4-C5 | 104.9(2) | |

| N1-C5-C4 | 106.2(2) | |

| Torsion Angle | C5-N1-C(phenyl)-C(phenyl) | -148.6(2) |

| Dihedral Angle | Pyrazole Ring - Phenyl Ring | 31.38 (12)°[1] |

Data extracted from the crystallographic information file (CIF) for 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole.[1]

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the identity and elucidating the structure of 3,5-dimethyl-1-phenyl-1H-pyrazole derivatives in solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the characterization of these compounds. The chemical shifts of the protons and carbons provide valuable information about the electronic environment of the atoms within the molecule.

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for 3,5-dimethyl-1-phenyl-1H-pyrazole Derivatives

| Nucleus | Position | Typical Chemical Shift (δ, ppm) in CDCl₃ |

| ¹H NMR | C3-CH₃ | 2.2 - 2.3 |

| C5-CH₃ | 2.2 - 2.3 | |

| C4-H | 5.9 - 6.1 | |

| Phenyl-H | 7.2 - 7.5 | |

| ¹³C NMR | C3 | ~148 |

| C5 | ~139 | |

| C4 | ~106 | |

| C3-CH₃ | ~13 | |

| C5-CH₃ | ~12 | |

| Phenyl C (ipso) | ~139 | |

| Phenyl C (ortho) | ~124 | |

| Phenyl C (meta) | ~128 | |

| Phenyl C (para) | ~126 |

Data compiled from various sources.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the pyrazole derivatives. Electron ionization (EI) is a common technique that leads to characteristic fragmentation pathways for the pyrazole ring. The primary fragmentation processes often involve the loss of HCN and N₂ from the molecular ion or the [M-H]⁺ ion.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible data.

Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection: A suitable crystal is mounted on a goniometer head and placed in a diffractometer. Data is collected at a low temperature (e.g., 100-120 K) using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is used to simplify the spectrum.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the pyrazole derivative (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or methanol.

-

Gas Chromatography (GC): Inject 1 µL of the sample into a GC system equipped with a suitable capillary column (e.g., a nonpolar stationary phase like DB-5ms). A typical temperature program would be an initial temperature of 50-100°C, held for a few minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-300°C.

-

Mass Spectrometry (MS): The GC is coupled to a mass spectrometer, typically operating in electron ionization (EI) mode at 70 eV. The mass spectrum is recorded over a mass range of m/z 50-500.

Biological Activity and Signaling Pathways

Derivatives of 3,5-dimethyl-1-phenyl-1H-pyrazole have shown promise as anticancer agents. One of the key signaling pathways implicated in cancer cell proliferation and survival is the PI3K/AKT/mTOR pathway. Some pyrazole-containing compounds have been identified as inhibitors of this pathway.

PI3K/AKT/mTOR Signaling Pathway Inhibition

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[3] Dysregulation of this pathway is a hallmark of many cancers. Pyrazole derivatives can be designed to target key kinases in this pathway, such as PI3K, AKT, or mTOR, thereby inhibiting downstream signaling and inducing apoptosis in cancer cells.

Caption: PI3K/AKT/mTOR pathway and potential inhibition by pyrazole derivatives.

Experimental Workflow for Biological Evaluation

The process of evaluating the biological activity of these compounds typically follows a structured workflow from synthesis to in vivo studies.

Caption: Workflow for the biological evaluation of pyrazole derivatives.

Conclusion

The structural analysis of 3,5-dimethyl-1-phenyl-1H-pyrazole derivatives through a combination of X-ray crystallography and spectroscopic methods provides a detailed understanding of their molecular architecture. This knowledge is fundamental for medicinal chemists and drug development professionals to establish robust structure-activity relationships. The demonstrated potential of these compounds to interact with key biological targets, such as the PI3K/AKT/mTOR signaling pathway, underscores their importance as a scaffold for the development of novel therapeutic agents. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in this field.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the synthesis of novel sulfonamide derivatives utilizing 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride as a key intermediate. The resulting compounds have potential applications in medicinal chemistry, building upon the known biological activities of pyrazole-based sulfonamides which include antimicrobial, anticancer, and enzyme inhibitory properties.

Introduction

Sulfonamides are a critical class of compounds in drug discovery and development, known for their wide range of therapeutic applications. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, and its incorporation into sulfonamide structures can lead to compounds with enhanced biological activity. This protocol details the synthesis of N-substituted 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamides, a class of compounds with significant potential for further investigation as therapeutic agents. The general synthetic route involves the reaction of this compound with a variety of primary and secondary amines.

Data Presentation

The following table summarizes representative yields for the synthesis of pyrazole sulfonamides. While specific yields for derivatives of this compound are not extensively reported in the literature, the data for the closely related 3,5-dimethyl-1H-pyrazole-4-sulfonamides provide a reasonable expectation for the synthetic efficiency of this protocol.

| Amine Reactant | Product | Yield (%) | Reference |

| 2-Phenylethylamine | 3,5-Dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide | 52 | [1] |

| 2-(4-Chlorophenyl)ethylamine | N-(4-Chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | 54 |

Experimental Protocols

Protocol 1: General Synthesis of N-substituted 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamides

This protocol describes a general method for the synthesis of sulfonamides from this compound and a primary or secondary amine.

Materials:

-

This compound

-

Appropriate primary or secondary amine (e.g., aniline, benzylamine, etc.)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a clean, dry round-bottom flask, dissolve the desired primary or secondary amine (1.0 eq) in anhydrous dichloromethane (DCM).

-

To this solution, add triethylamine (1.2 eq) or pyridine (1.2 eq) and stir the mixture at room temperature for 10-15 minutes.

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add the solution of the sulfonyl chloride dropwise to the amine solution at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, wash the reaction mixture with 1 M HCl.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of N-substituted 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamides.

Caption: General workflow for sulfonamide synthesis.

Mechanism of Action: Carbonic Anhydrase Inhibition

Many sulfonamides are known to be potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. The inhibitory mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site. This interaction displaces the zinc-bound water molecule, which is essential for the catalytic activity of the enzyme.[2][3][4]

Caption: Inhibition of carbonic anhydrase by a sulfonamide.

References

- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride and primary amines yields a class of compounds known as N-substituted-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamides. This pyrazole sulfonamide scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules.[1][2][3][4] Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][3][5] The sulfonamide group is also a well-established pharmacophore, contributing to the biological activity of many commercial drugs.[1][4] The combination of these two moieties can lead to compounds with potent and selective biological activities, such as the selective COX-2 inhibitor Celecoxib, which features a pyrazole and a benzenesulfonamide group.[6][7][8]

These application notes provide a detailed overview of the synthesis, reaction conditions, and potential applications of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamides, along with experimental protocols for their preparation and characterization.

Reaction Overview and Mechanism